

role of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid in Repaglinide synthesis

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Compound of Interest

Compound Name: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

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An In-depth Technical Guide on the Role of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** in Repaglinide Synthesis

Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, prescribed for the treatment of type 2 non-insulin-dependent diabetes mellitus (NIDDM). [1] Its mechanism of action involves stimulating insulin secretion from pancreatic β -cells, an effect that is dependent on the presence of glucose. [2] The chemical synthesis of Repaglinide, chemically known as (S)(+)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoic acid, relies on the strategic assembly of key molecular fragments. [1] Among these, **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** stands out as a critical acid synthon, serving as a pivotal intermediate that directly participates in the core amide bond formation leading to the final active pharmaceutical ingredient (API). [1][3]

This technical guide provides a detailed examination of the role and synthesis of this key intermediate and its subsequent conversion to Repaglinide. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and a visual representation of the synthetic pathway.

Core Synthesis Pathway Overview

The industrial synthesis of Repaglinide is often designed for efficiency, safety, and cost-effectiveness. A widely adopted and efficient route involves a two-step synthesis of the key intermediate, **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**, starting from 2-hydroxy-4-methylbenzoic acid.[4] This intermediate is then coupled with the chiral amine, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, followed by a final hydrolysis step to yield Repaglinide.[5]

Section 1: Synthesis of the Key Intermediate: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

An efficient and commercially viable process for synthesizing **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** has been developed, achieving an overall yield of 59-72%. [1] This method avoids the use of hazardous reagents like sodium cyanide and carbon tetrachloride, which were part of earlier, multi-step syntheses.[1] The process begins with 2-hydroxy-4-methylbenzoic acid and proceeds in two main steps.

Step 1: O-alkylation and Esterification The initial step involves the simultaneous O-alkylation of the hydroxyl group and esterification of the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid using ethyl bromide.[3][4]

Step 2: Carboxylation The methyl group of the resulting ethyl 2-ethoxy-4-methylbenzoate is then carboxylated. This is achieved through deprotonation using a strong base like lithium diisopropylamide (LDA) to form a carbanion, which is subsequently quenched with carbon dioxide to introduce the acetic acid moiety.[1][3][4]

Section 2: Synthesis of Repaglinide from the Key Intermediate

The conversion of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** to Repaglinide involves two final transformations: amide coupling and selective hydrolysis.

Step 3: Amide Coupling The carboxylic acid group of the intermediate is activated and then condensed with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine to form an amide bond. A common method employs pivaloyl chloride for activation in the presence of a base like triethylamine.[5] This reaction creates the immediate precursor to Repaglinide, which is an amide-ester compound.

Step 4: Hydrolysis The final step is the selective hydrolysis of the ethyl ester group on the phenyl ring to the corresponding carboxylic acid, yielding Repaglinide.[5][6] This is typically performed under basic conditions, for instance, using sodium hydroxide in an ethanol/water mixture.[5]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate (Step 1)

Parameter	Value	Reference
Starting Material	2-hydroxy-4-methylbenzoic acid	[3]
Reagents	Ethyl bromide, Anhydrous K ₂ CO ₃	[3]
Solvent	Dimethyl sulfoxide (DMSO)	[3]
Temperature	35-40 °C	[3]

| Reaction Time | ~8.5 hours |[3] |

Table 2: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (Step 2)

Parameter	Value	Reference
Starting Material	Ethyl 2-ethoxy-4-methylbenzoate	[3]
Reagents	n-butyllithium, Diisopropylamine (forms LDA), CO ₂ (gas)	[3]
Solvent	Anhydrous Tetrahydrofuran (THF), DMPU (co-solvent)	[3]
Temperature	-75 °C	[3]

| Reaction Time | ~2.5 hours |[3] |

Table 3: Synthesis of Repaglinide Precursor (Amide-Ester) (Step 3)

Parameter	Value	Reference
Starting Materials	3-ethoxy-4-ethoxycarbonyl phenylacetic acid, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine	[5]
Reagents	Pivaloyl chloride, Triethylamine	[5]
Solvent	Toluene	[5]
Temperature	-5 °C to 30 °C	[5]

| Reaction Time | Stirred overnight |[5] |

Table 4: Final Hydrolysis to Repaglinide (Step 4)

Parameter	Value	Reference
Starting Material	Repaglinide Precursor (Amide-Ester)	[5]
Reagent	1N Sodium hydroxide solution	[5]
Temperature	60 °C	[5]
Reaction Time	2 hours	[5]
Final Yield	94%	[5]

| Final Purity (HPLC) | 99.5% |[5] |

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate[3]

- To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).
- Heat the mixture to 35-40 °C.
- Slowly add a first lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes.
- Stir the mixture for 2 hours at 35-40 °C.
- Add a second lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, maintaining the temperature at 35-40 °C.
- Continue stirring at 35-40 °C for 8 hours.
- Cool the reaction mixture to 20-25 °C and dilute with toluene (300 mL).
- Remove the inorganic salts by filtration and wash them with toluene (200 mL).
- The combined organic filtrate containing the product is used in the next step.

Protocol 2: Synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**[3]

- Under a nitrogen atmosphere, add n-butyllithium (15% w/w solution in hexane, 400 mL) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30 °C to prepare LDA.
- Stir the mixture at -30 °C for 30 minutes and then cool to -75 °C.
- Slowly add anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 240 mL).
- Add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in tetrahydrofuran (40 mL) at -75 °C.
- Stir the mixture at this temperature for 2 hours.

- Purge carbon dioxide gas into the reaction mixture at -75 °C until the dark red color disappears.
- Stir for an additional 30 minutes at -75 to -70 °C.
- Bring the mixture to 10 °C, dilute with water (50 mL), and extract with hexanes (2 x 25 mL) to remove impurities.
- Acidify the aqueous layer with 10% (v/v) aqueous sulfuric acid to a pH of approximately 2.
- Extract the product with dichloromethane (2 x 25 mL) to isolate the target compound.

Protocol 3: Synthesis of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate (Repaglinide Precursor)[5]

- Prepare a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol).
- Cool the mixture to -5 °C and add pivaloyl chloride (5.4 g, 45 mmol).
- Stir the mixture for 1 hour at -5 °C.
- Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) while maintaining the temperature below 10 °C.
- Raise the temperature of the reaction mixture to 30 °C and stir overnight.
- Wash the mixture with water and a saturated sodium bicarbonate solution.
- Distill off the toluene under reduced pressure to obtain the crude product.

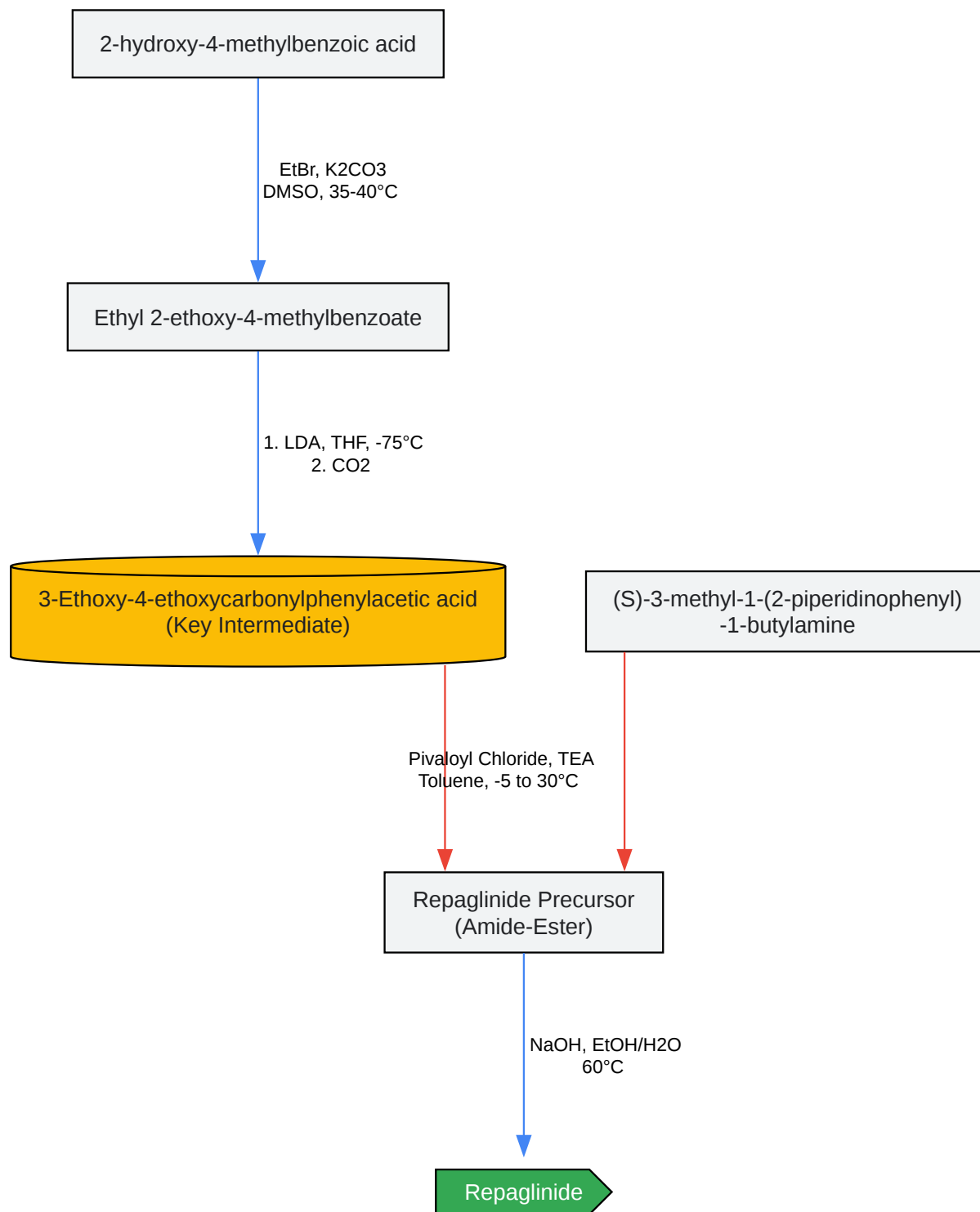
Protocol 4: Hydrolysis to Repaglinide[5]

- To the crude product from the previous step, add denatured spirit (180 ml) and 1N sodium hydroxide solution (62 ml).
- Stir the mixture at 60 °C for two hours.

- Cool the reaction mixture to 35 °C and adjust the pH to approximately 5.0 using 1N hydrochloric acid.
- Stir the solution for 30 minutes at 35-40 °C.
- Cool the mixture to 0 °C and stir at 0 to 5 °C for one hour to induce crystallization.
- Separate the crystalline product by filtration and wash with water.
- Dry the product at 60-65 °C under vacuum to get pure Repaglinide.

Mandatory Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the Repaglinide synthesis, highlighting the central role of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**.



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Caption: Synthetic pathway of Repaglinide from 2-hydroxy-4-methylbenzoic acid.

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